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Compound of Interest

Compound Name: 2-Chloro-1-ethoxy-4-nitrobenzene

CAS No.: 5493-71-0

Cat. No.: B1602237 Get Quote

Executive Summary
2-Chloro-1-ethoxy-4-nitrobenzene (CAS: 5493-71-0) is a specialized halogenated

nitroaromatic intermediate critical to the synthesis of aniline-based pharmacophores.[1]

Characterized by its specific substitution pattern—an ethoxy group para to a nitro group with an

ortho-chlorine steric handle—it serves as a primary precursor for 3-chloro-4-ethoxyaniline. This

aniline derivative is a recurring motif in tyrosine kinase inhibitors (TKIs) and other small-

molecule therapeutics where the ethoxy group provides lipophilic pocket occupancy and the

chlorine atom modulates metabolic stability and conformation.

This guide provides an autonomous technical analysis of the compound’s physicochemical

properties, synthetic routes, reactivity profiles, and safety protocols, designed for researchers in

medicinal chemistry and process development.

Chemical Identity & Structural Analysis[1][2][3]
The structural integrity of 2-Chloro-1-ethoxy-4-nitrobenzene relies on the interplay between

the electron-donating ethoxy group and the electron-withdrawing nitro group, mediated by the

steric bulk of the chlorine atom.
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Identifier Details

IUPAC Name 2-Chloro-1-ethoxy-4-nitrobenzene

Common Synonyms

2-Chloro-4-nitrophenetole; 3-Chloro-4-

ethoxynitrobenzene (incorrect numbering but

common in trade); 4-Nitro-2-chlorophenetole

CAS Registry Number 5493-71-0

Molecular Formula C₈H₈ClNO₃

SMILES CCOC1=C(Cl)C=C([O-])C=C1

InChI Key QYTNTDMOSPPSMY-UHFFFAOYSA-N

Structural Conformation
Steric Influence: The chlorine atom at position 2 creates steric strain with the ethoxy group at

position 1. This forces the ethoxy side chain to adopt a specific dihedral angle relative to the

benzene ring to minimize repulsion, often twisting it out of coplanarity.

Electronic Push-Pull: The molecule exhibits a strong "push-pull" electronic system. The

ethoxy oxygen donates electron density (resonance) into the ring, while the para-nitro group

strongly withdraws it. This polarization increases the dipole moment and enhances

crystallinity compared to non-polarized analogs.

Physicochemical Properties (Core Data)
The following data aggregates experimental values and high-confidence predictive models

essential for process handling and formulation.
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Property Value / Range Context & Implications

Molecular Weight 201.61 g/mol
Suitable for fragment-based

drug design.

Physical State Solid (Crystalline)
Typically appears as pale

yellow needles or powder.

Melting Point ~50–60 °C (Predicted range)

Note:[2][3] Analogous methoxy

compound melts at 94°C. The

ethoxy chain adds flexibility,

typically lowering the melting

point. Requires cool storage to

prevent caking.

Boiling Point 286.6 ± 20.0 °C (760 mmHg)

High boiling point necessitates

vacuum distillation for

purification if not recrystallized.

Density 1.366 ± 0.06 g/cm³

Denser than water; will form

the bottom layer during

aqueous workups.

LogP (Octanol/Water) 3.17

Lipophilic. Poor water

solubility. Soluble in DCM,

Ethyl Acetate, and hot Ethanol.

pKa N/A (Non-ionizable)

The molecule has no acidic

protons. The conjugate acid of

the nitro group is extremely

strong (pKa < -10).

Flash Point ~127 °C
Class IIIB Combustible Liquid

(when molten).

Synthetic Routes & Manufacturing
The synthesis of 2-Chloro-1-ethoxy-4-nitrobenzene is driven by the principles of Nucleophilic

Aromatic Substitution (SₙAr). While alkylation of the phenol is possible, the industrial standard

often utilizes the high reactivity of chloronitrobenzenes.
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Route A: SₙAr of 3,4-Dichloronitrobenzene (Industrial
Preferred)
This route exploits the regioselectivity directed by the nitro group. In 3,4-dichloronitrobenzene,

the chlorine at position 4 (para to nitro) is significantly more electrophilic than the chlorine at

position 3 (meta to nitro) due to resonance stabilization of the Meisenheimer complex.

Reagents: 3,4-Dichloronitrobenzene, Sodium Ethoxide (NaOEt), Ethanol.

Conditions: Reflux (78°C) or slight pressure.

Regioselectivity: >95% substitution at C4 (becoming C1 in the product numbering).

Route B: O-Alkylation of 2-Chloro-4-nitrophenol (Lab
Scale)
Used when the phenol precursor is readily available or to avoid isomer separation issues.

Reagents: 2-Chloro-4-nitrophenol, Ethyl Bromide/Iodide, K₂CO₃.

Solvent: DMF or Acetone.

Mechanism: Sₙ2 attack of the phenoxide oxygen on the ethyl halide.
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Figure 1: Comparison of SₙAr (Top) and O-Alkylation (Bottom) synthetic pathways.
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Reactivity Profile & Downstream Applications
The primary utility of this compound lies in its reduction to the corresponding aniline. The

chlorine atom is generally stable during mild nitro reduction but can be hydrodehalogenated

(removed) under vigorous catalytic hydrogenation conditions (e.g., Pd/C with high pressure

H₂).

Key Reaction: Nitro Reduction
The transformation to 3-chloro-4-ethoxyaniline is the critical step for drug development.

Method A (Chemical): Iron powder / NH₄Cl or SnCl₂ / HCl. Preserves the Ar-Cl bond

perfectly.

Method B (Catalytic): H₂ + Platinum on Carbon (Pt/C) or Sulfided Platinum. (Avoid Pd/C

unless poisoned to prevent dechlorination).

Application: The resulting aniline is a "privileged structure" in kinase inhibitors (e.g., EGFR,

VEGFR inhibitors), where the 3-chloro-4-alkoxy substitution pattern fits into hydrophobic

pockets of the enzyme ATP-binding site.
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Reduction Conditions
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Figure 2: Reduction pathway to the pharmacologically active aniline intermediate.

Analytical Characterization
Validating the identity of 2-Chloro-1-ethoxy-4-nitrobenzene requires specific spectral

confirmation.

¹H NMR (400 MHz, CDCl₃) Prediction
δ 8.28 (d, J=2.6 Hz, 1H): Proton at C3 (ortho to Cl, meta to NO₂). Most deshielded due to

synergistic withdrawal by NO₂ and Cl.

δ 8.15 (dd, J=9.0, 2.6 Hz, 1H): Proton at C5 (ortho to NO₂, ortho to H6).

δ 6.98 (d, J=9.0 Hz, 1H): Proton at C6 (ortho to OEt). Shielded by the electron-donating

ethoxy group.

δ 4.20 (q, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
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δ 1.52 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

IR Spectroscopy
1520 & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Strong, characteristic of

Nitro).

1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

1050 cm⁻¹: Ar-Cl stretch.

Safety & Handling (SDS Summary)
Hazard Classification (GHS):

Acute Toxicity (Oral): Category 3/4 (Toxic if swallowed).

Skin Sensitization: Category 1 (May cause allergic skin reaction).

Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

Handling Protocols:

Engineering Controls: Use only in a chemical fume hood. The compound is a solid but dust

generation is a significant inhalation risk.

PPE: Nitrile gloves (double gloving recommended due to nitroaromatic permeability), safety

goggles, and lab coat.

Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and strong

bases.

Spill Response: Do not dry sweep. Dampen with water to avoid dust, then sweep into a

hazardous waste container for incineration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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